molecular formula C22H21N5O3S B2752757 N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-45-9

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Numéro de catalogue B2752757
Numéro CAS: 894031-45-9
Poids moléculaire: 435.5
Clé InChI: NFCVKNAGVCBZHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, a p-tolyl group, a thiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic techniques, as is common in the synthesis of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiazole and triazole rings might undergo reactions typical of these heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups and heterocyclic rings present in the molecule. For example, the presence of the methoxyphenyl and p-tolyl groups might influence the compound’s solubility and reactivity .

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been characterized as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors . It has shown potential in blocking prostate contraction and cell growth, which could be beneficial in the treatment of benign prostatic hyperplasia (BPH), a progressive disease related to the imbalance of cell growth and apoptosis .

Treatment of Lower Urinary Tract Symptoms (LUTS)

The compound has shown potential in the treatment of LUTS, which are often associated with BPH . It has been found to reduce phenylephrine-induced contractions, suggesting its potential use in alleviating urinary symptoms .

Antagonist of Relevant Receptors for BPH

The compound has been identified as a high-affinity multi-target antagonist of relevant receptors for BPH . This suggests its potential use in the development of new drugs to treat BPH and LUTS .

Potential in Multi-target Drug Development

The compound’s high affinity for multiple targets suggests its potential as a starting point for multi-target drug development . This could lead to the creation of more effective treatments for a variety of conditions .

Low Affinity for Unrelated Receptors

The compound has shown a low affinity for receptors unrelated to BPH, such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic and 5-HT2A receptors . This is a desirable profile as it could prevent potential side effects .

Potential in the Treatment of Multifunctional Diseases

The compound’s structure–activity relationship and its ability to interact with different target receptors suggest its potential in the treatment of multifunctional diseases . This could lead to the development of new drugs with a wide range of applications .

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the diverse biological activities of compounds containing thiazole and triazole rings, this compound could have potential applications in medicinal chemistry .

Propriétés

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVKNAGVCBZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.